molecular formula C8H12F2N2O B14846081 4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one CAS No. 1393541-17-7

4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one

Katalognummer: B14846081
CAS-Nummer: 1393541-17-7
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: ZBCKBHVRBUGCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one is a chemical compound with the molecular formula C8H12F2N2O It features a piperazin-2-one core substituted with a 2,2-difluorocyclopropylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazin-2-one derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and deprotection steps, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazin-2-one core or the difluorocyclopropyl group is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one is unique due to the presence of the 2,2-difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

1393541-17-7

Molekularformel

C8H12F2N2O

Molekulargewicht

190.19 g/mol

IUPAC-Name

4-[(2,2-difluorocyclopropyl)methyl]piperazin-2-one

InChI

InChI=1S/C8H12F2N2O/c9-8(10)3-6(8)4-12-2-1-11-7(13)5-12/h6H,1-5H2,(H,11,13)

InChI-Schlüssel

ZBCKBHVRBUGCHH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=O)N1)CC2CC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.